Vatalanib dihydrochloride is a highly potent, orally bioavailable, small-molecule receptor tyrosine kinase (RTK) inhibitor. Structurally classified as an anilinophthalazine derivative, it functions as an ATP-competitive antagonist . Its primary procurement value lies in its selective, high-affinity inhibition of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), alongside secondary activity against PDGFR-beta and c-Kit [1]. Unlike its free base counterpart, the dihydrochloride salt is specifically engineered for enhanced aqueous solubility, making it the standard material for both in vitro low-solvent assays and in vivo pharmacokinetic models requiring oral or intravenous administration.
Generic substitution in procurement often fails when buyers mistakenly source the Vatalanib free base or opt for more common broad-spectrum TKIs like Sorafenib. The free base form exhibits extremely poor aqueous solubility, necessitating high concentrations of DMSO or complex lipid formulations that can induce solvent toxicity in sensitive endothelial cell assays and complicate in vivo dosing . Furthermore, substituting Vatalanib with a benchmark TKI like Sorafenib introduces profound off-target effects; Sorafenib is a potent Raf kinase inhibitor (Raf-1 IC50 = 6 nM), which confounds experimental readouts when researchers specifically need to isolate VEGFR-driven angiogenic pathways [1]. Procuring the dihydrochloride salt ensures both formulation viability and pathway-specific fidelity.
The dihydrochloride salt of Vatalanib provides an aqueous solubility of 10–25 mg/mL, whereas the free base is practically insoluble in water and requires organic solvents like DMSO . This difference is critical for formulating oral gavage or intravenous injections in animal models without inducing solvent-mediated toxicity.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 10–25 mg/mL in H2O |
| Comparator Or Baseline | Vatalanib free base (<0.1 mg/mL in H2O) |
| Quantified Difference | >100-fold increase in aqueous solubility |
| Conditions | Standard laboratory conditions (H2O, sonication as needed) |
Enables direct aqueous formulation for in vivo animal models, eliminating the confounding variables and cytotoxicity associated with high-DMSO vehicles.
Vatalanib dihydrochloride demonstrates superior potency against VEGFR-2 (KDR) with an IC50 of 37 nM, compared to the benchmark multi-kinase inhibitor Sorafenib, which has an IC50 of 90 nM for the same target .
| Evidence Dimension | VEGFR-2 (KDR) Inhibition (IC50) |
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | Sorafenib (IC50 = 90 nM) |
| Quantified Difference | 2.4-fold higher potency against VEGFR-2 |
| Conditions | Cell-free recombinant kinase assay |
Allows for lower dosing regimens in angiogenesis models, minimizing the risk of off-target cytotoxicity while maintaining robust target engagement.
Unlike Sorafenib, which is a potent inhibitor of Raf-1 (IC50 = 6 nM), Vatalanib dihydrochloride exhibits no significant activity against the Raf kinase family . This selectivity ensures that phenotypic changes in cell assays are driven by VEGFR/PDGFR inhibition rather than MAPK pathway interference.
| Evidence Dimension | Raf-1 Kinase Inhibition (IC50) |
| Target Compound Data | Inactive / >10,000 nM |
| Comparator Or Baseline | Sorafenib (IC50 = 6 nM) |
| Quantified Difference | >1000-fold selectivity difference for Raf-1 |
| Conditions | In vitro kinase profiling panel |
Prevents confounding variables in pathway deconvolution, making Vatalanib the superior choice for isolating VEGFR-specific mechanisms.
Following a 50 mg/kg oral dose in murine models, Vatalanib dihydrochloride maintains plasma concentrations above 1 μM for more than 8 hours [1]. This sustained exposure profile is critical for continuous suppression of VEGF-induced autophosphorylation.
| Evidence Dimension | Plasma Concentration Maintenance |
| Target Compound Data | >1 μM plasma concentration maintained for >8 hours |
| Comparator Or Baseline | Standard rapid-clearance small molecules (baseline <2 hours) |
| Quantified Difference | Extended therapeutic window (>8 hours above IC50 threshold) |
| Conditions | 50 mg/kg oral administration (p.o.) in murine models |
Validates the compound's suitability for once-daily oral dosing in prolonged in vivo tumor xenograft and angiogenesis studies.
Utilizing its high aqueous solubility and oral bioavailability, Vatalanib dihydrochloride is the optimal choice for once-daily dosing (typically 30-100 mg/kg) in murine renal cell carcinoma or prostate tumor models to evaluate VEGFR-driven vascularization and metastasis suppression [1].
The dihydrochloride salt is essential for HUVEC proliferation, migration, and survival assays where minimizing DMSO concentration is critical to preventing baseline solvent-induced apoptosis and ensuring reproducible growth factor responses .
Serves as a highly selective VEGFR/PDGFR probe in comparative oncology studies where Raf-pathway interference—commonly seen with broad-spectrum alternatives like Sorafenib—must be strictly avoided to accurately map signaling cascades.